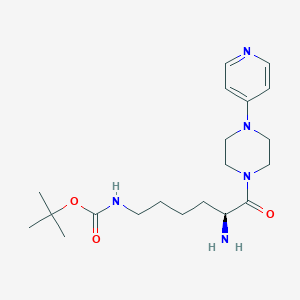

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate

Description

The compound “(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate” is a carbamate-protected amine featuring a hexyl chain with an oxo group and a piperazine ring substituted with a pyridin-4-yl moiety. However, its commercial availability is listed as discontinued , indicating possible challenges in synthesis, stability, or efficacy compared to analogs.

Properties

IUPAC Name |

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O3/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIKTEVVVMAOHF-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyridine with an appropriate amine under reflux conditions in the presence of a base such as triethylamine.

Introduction of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane reacts with the piperazine derivative.

Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Piperazine Modifications : The target compound’s pyridin-4-yl-piperazine group differs from Compound 3’s triazine-piperazine, which may alter receptor binding or solubility .

- Synthetic Feasibility : The target’s discontinuation contrasts with Compound 3’s high purity (97.3%) and patent compounds’ moderate yields (40–84%) , suggesting scalability or stability issues.

Physicochemical and Commercial Considerations

- Pyridine vs. Triazine : The pyridin-4-yl group in the target compound may enhance π-π stacking in receptor binding compared to Compound 3’s triazine, which could improve hydrophobic interactions .

- Bicyclic vs. Linear Chains : Bicyclic patent compounds likely have higher molecular weight and rigidity, reducing membrane permeability but improving target specificity .

- Commercial Status : The target’s discontinuation contrasts with pyridine derivatives (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) that remain available, implying superior stability or demand for the latter .

Biological Activity

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a synthetic compound notable for its complex structure, which includes a tert-butyl group, an amine, and a piperazine moiety. Its molecular formula is C20H33N5O3, with a molecular weight of approximately 391.51 g/mol. The presence of a chiral center suggests potential biological activity that warrants investigation, particularly in pharmacology related to neuropharmacology and psychiatry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Tert-butyl group | Enhances lipophilicity and solubility |

| Piperazine ring | Associated with various biological activities including anxiolytic effects |

| Pyridine moiety | Potential interactions with neurotransmitter receptors |

This unique combination may enhance the compound's efficacy in targeting specific biological pathways.

Pharmacological Profile

Research indicates that (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate exhibits potential as an antidepressant or anxiolytic agent. The piperazine moiety is particularly significant, as compounds containing this structure have been linked to modulation of serotonin receptors, which play a crucial role in mood regulation .

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes in the central nervous system. Interaction studies focus on:

- Serotonin Receptors : Potential binding and modulation.

- Dopamine Receptors : Implications for mood disorders.

These interactions may lead to significant therapeutic implications for treating anxiety and depression.

Case Studies

- Neuropharmacological Studies : A study demonstrated that derivatives similar to this compound showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants . This suggests that modifications can lead to improved pharmacological profiles.

- Cytotoxicity Assessments : Preliminary tests indicated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique advantages of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(4-Pyridinyl)piperazine | C10H12N2 | Basic piperazine structure | Limited CNS activity |

| Tert-butyl carbamate | C5H11NO2 | Simple carbamate structure | Minimal pharmacological action |

| 5-Amino-piperidine derivatives | Varies | Similar amino structures | Varying anticancer properties |

The combination of a piperazine ring with a pyridine moiety in this compound enhances its solubility and bioavailability compared to simpler analogs.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cross-Coupling | Pd₂(dba)₃, BINAP | Toluene | 100°C | 70–85% |

| Nitro Reduction | Fe, NH₄Cl | EtOH | Reflux | 80–90% |

| Boc Deprotection | HCl/MeOH | MeOH | RT | 95% |

How can researchers address contradictions between predicted and observed NMR spectra during structural validation?

Advanced Question

Methodological Answer:

- Differential Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to resolve peak splitting due to hydrogen bonding .

- Dynamic Exchange: For broadened peaks (e.g., NH or OH groups), use variable-temperature NMR (25–60°C) to identify conformational equilibria .

- 2D Correlation Spectroscopy (COSY, HSQC): Assign ambiguous signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Example: In , tert-butyl carbamate protons showed δ 1.4 ppm in CDCl₃ but shifted to δ 1.6 ppm in DMSO-d₆ due to solvent polarity .

What catalytic systems are optimal for achieving high yields in cross-coupling reactions involving this compound?

Advanced Question

Methodological Answer:

- Buchwald-Hartwig Amination: Use Pd(OAc)₂/Xantphos (2 mol%) in dioxane at 80°C for 12 hours. Yields >85% are achievable for aryl-amine couplings .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours using PdCl₂(PPh₃)₂ (3 mol%) at 120°C .

Key Considerations:

- Avoid moisture-sensitive catalysts (e.g., LHMDS) by maintaining inert atmospheres .

- Purify via silica gel chromatography (hexane:EtOAc = 3:1) to remove Pd residues .

What computational tools are recommended for modeling the interaction of this compound with biological targets?

Advanced Question

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to proteins (e.g., WDR5). Parameterize force fields with RESP charges derived from Gaussian 16 .

- MD Simulations: Run 100 ns trajectories in GROMACS with CHARMM36m to assess stability of ligand-receptor complexes .

- Crystallographic Validation: Refine X-ray data using the CCP4 suite (e.g., REFMAC5) to resolve electron density maps for bound ligands .

How should researchers design stability studies to evaluate the compound's reactivity under varying pH and temperature conditions?

Advanced Question

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, 1 mL/min, 254 nm) .

- Thermal Stability: Use DSC/TGA to determine decomposition onset temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days; monitor purity monthly .

Q. Table 2: Stability Profile

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2 (HCl) | tert-Butyl alcohol, piperazine | 7 |

| pH 12 (NaOH) | Pyridine derivatives | 3 |

| 40°C (dry) | None detected | >90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.